2-(cyclopropylmethyl)-5-methyl-4-(4-phenoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one
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Overview
Description
2-(cyclopropylmethyl)-5-methyl-4-(4-phenoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one is a useful research compound. Its molecular formula is C19H19N3O2 and its molecular weight is 321.38. The purity is usually 95%.
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Scientific Research Applications
Chemical Structure Analysis
The compound 2-[[tris(hydroxymethyl)methyl]aminomethylene]cyclohexa-3,5-dien-1(2H)-one and its derivatives have been studied for their chemical structures. These compounds exhibit a keto-amine tautomeric form with strong intramolecular hydrogen bonding, which is significant for understanding their reactivity and interactions in various environments (Odabaşoǧlu et al., 2003).
Synthesis and Computational Analysis
Research has been conducted on the synthesis of biologically active Schiff base compounds related to 1H-1,2,4-triazole, including investigations into the effects of metal ions on their biological properties. This study includes computational studies to check orbital involvement and bonding interactions, which are crucial for understanding the compound's potential applications in various fields (Sumrra et al., 2018).
Crystallography and Molecular Properties
The crystal structure of compounds related to 1H-1,2,4-triazol has been studied to understand their molecular properties. Such studies are essential for the development of new materials and pharmaceuticals (Liang, 2009).
Environmental Analysis
Research includes the development of sensitive methods to measure environmental phenols in human milk, highlighting the compound's relevance in environmental and health studies (Ye et al., 2008).
Antimicrobial and Antioxidant Studies
The synthesis of derivatives incorporating 1H-1,2,4-triazole moieties and their antimicrobial and antioxidant activities have been studied. These findings are relevant in the fields of medicine and pharmacology (Raghavendra et al., 2016).
Drug Development and Medical Imaging
Research includes the development of 1,5-diaryl-1H-1,2,4-triazoles as potential PET radioligands for medical imaging, particularly in monitoring neuroinflammation (Shrestha et al., 2018).
Biochemical and Pharmacological Research
Studies on cyclopropenone oximes and their reactions with isocyanates contribute to a deeper understanding of biochemistry and pharmacology (Yoshida et al., 1988).
Mechanism of Action
Properties
IUPAC Name |
2-(cyclopropylmethyl)-5-methyl-4-(4-phenoxyphenyl)-1,2,4-triazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c1-14-20-21(13-15-7-8-15)19(23)22(14)16-9-11-18(12-10-16)24-17-5-3-2-4-6-17/h2-6,9-12,15H,7-8,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZLKCPVCFQTHSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)N1C2=CC=C(C=C2)OC3=CC=CC=C3)CC4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901331914 |
Source
|
Record name | 2-(cyclopropylmethyl)-5-methyl-4-(4-phenoxyphenyl)-1,2,4-triazol-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901331914 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
33.2 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24820478 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
860789-20-4 |
Source
|
Record name | 2-(cyclopropylmethyl)-5-methyl-4-(4-phenoxyphenyl)-1,2,4-triazol-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901331914 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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